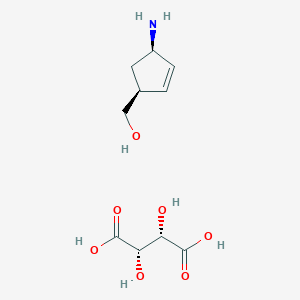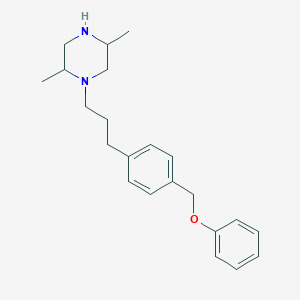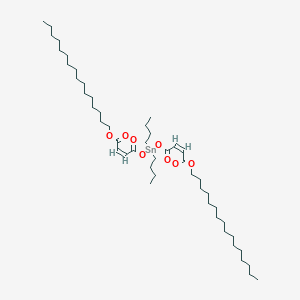
6-Propan-2-yl-1,4-oxathian-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propan-2-yl-1,4-oxathian-2-one, also known as PPO, is a chemical compound used in scientific research for its unique properties. This compound is synthesized using a specific method and has a mechanism of action that is of great interest to researchers. In
Mécanisme D'action
6-Propan-2-yl-1,4-oxathian-2-one works by irreversibly binding to the active site of cysteine proteases, inhibiting their activity. This leads to a decrease in the degradation of proteins and an accumulation of damaged proteins in cells. This mechanism has been studied extensively and has led to the development of new drugs targeting cysteine proteases.
Effets Biochimiques Et Physiologiques
The inhibition of cysteine proteases by 6-Propan-2-yl-1,4-oxathian-2-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 6-Propan-2-yl-1,4-oxathian-2-one has been shown to induce apoptosis, or programmed cell death. In Alzheimer's and Parkinson's disease, 6-Propan-2-yl-1,4-oxathian-2-one has been shown to reduce the accumulation of damaged proteins in cells. 6-Propan-2-yl-1,4-oxathian-2-one has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Propan-2-yl-1,4-oxathian-2-one in lab experiments is its specificity for cysteine proteases. This allows researchers to study the effects of inhibiting these enzymes without interfering with other cellular processes. However, 6-Propan-2-yl-1,4-oxathian-2-one has some limitations, including its irreversibility and potential toxicity at high concentrations. Careful consideration should be taken when using 6-Propan-2-yl-1,4-oxathian-2-one in experiments to ensure accurate and safe results.
Orientations Futures
There are many potential future directions for research involving 6-Propan-2-yl-1,4-oxathian-2-one. One area of interest is the development of new drugs targeting cysteine proteases using 6-Propan-2-yl-1,4-oxathian-2-one as a template. Another area of interest is the study of 6-Propan-2-yl-1,4-oxathian-2-one's anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 6-Propan-2-yl-1,4-oxathian-2-one and its effects on cellular processes.
Conclusion:
In conclusion, 6-Propan-2-yl-1,4-oxathian-2-one, or 6-Propan-2-yl-1,4-oxathian-2-one, is a valuable compound in scientific research due to its ability to inhibit cysteine proteases. Its specificity and mechanism of action make it a valuable tool in the study of various diseases. While there are some limitations to its use, careful consideration can lead to safe and accurate results. The potential future directions for research involving 6-Propan-2-yl-1,4-oxathian-2-one are vast and exciting, and we look forward to seeing what new discoveries will be made in the future.
Méthodes De Synthèse
The synthesis of 6-Propan-2-yl-1,4-oxathian-2-one involves the reaction of 2-bromo-1-propanol with potassium thioacetate in the presence of a base. The resulting product is then treated with sodium hydride to form 6-Propan-2-yl-1,4-oxathian-2-one. This method has been optimized and is efficient in producing high yields of 6-Propan-2-yl-1,4-oxathian-2-one.
Applications De Recherche Scientifique
6-Propan-2-yl-1,4-oxathian-2-one is widely used in scientific research due to its ability to inhibit the activity of cysteine proteases. This makes it a valuable tool in the study of diseases such as cancer, Alzheimer's, and Parkinson's. 6-Propan-2-yl-1,4-oxathian-2-one has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Propriétés
Numéro CAS |
100465-43-8 |
|---|---|
Nom du produit |
6-Propan-2-yl-1,4-oxathian-2-one |
Formule moléculaire |
C7H12O2S |
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
6-propan-2-yl-1,4-oxathian-2-one |
InChI |
InChI=1S/C7H12O2S/c1-5(2)6-3-10-4-7(8)9-6/h5-6H,3-4H2,1-2H3 |
Clé InChI |
QFJSTWDEYHZCQB-UHFFFAOYSA-N |
SMILES |
CC(C)C1CSCC(=O)O1 |
SMILES canonique |
CC(C)C1CSCC(=O)O1 |
Synonymes |
1,4-Oxathian-2-one,6-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



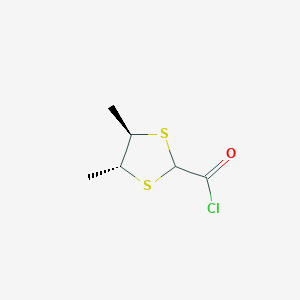
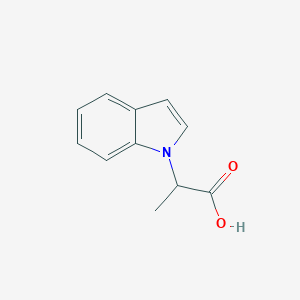
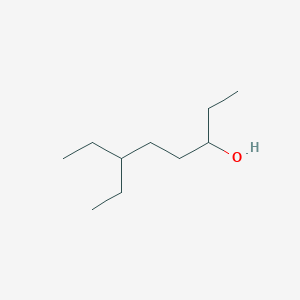
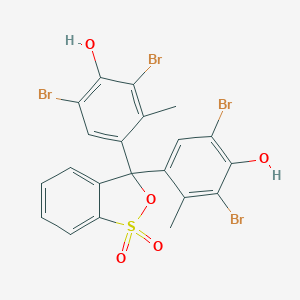
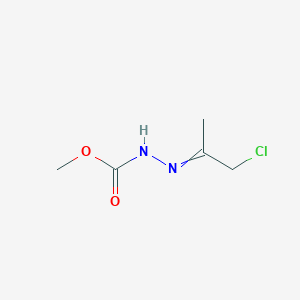
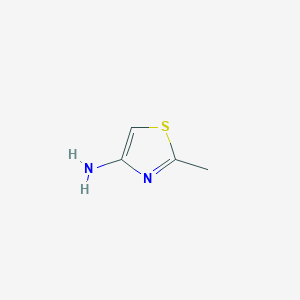
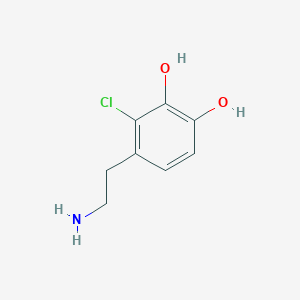
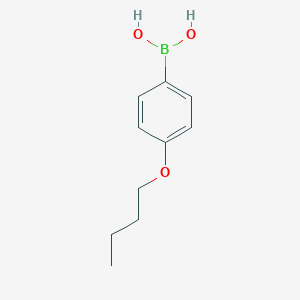
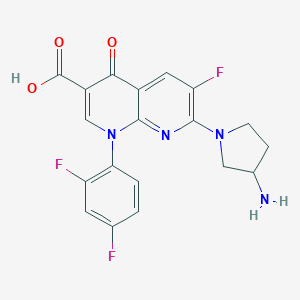
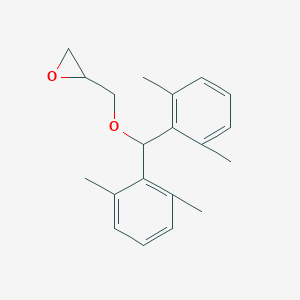
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
